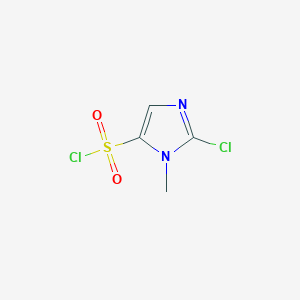

![molecular formula C10H17ClN2O3 B2750205 Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate CAS No. 875156-97-1](/img/structure/B2750205.png)

Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

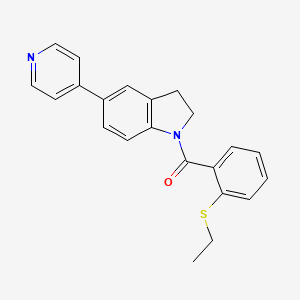

Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C10H17ClN2O3 and a molecular weight of 248.71 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a chloroacetyl group, an amino group, and a carboxylate group .Physical and Chemical Properties Analysis

This compound has a predicted melting point of 150.49°C and a predicted boiling point of approximately 417.8°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm3 and a refractive index of n20D 1.51 .Scientific Research Applications

Anticancer Research

- Propanamide Derivatives Synthesis : A study by Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, starting from ethyl 4-piperidinecarboxylate. These compounds exhibited promising anticancer properties, highlighting the potential of ethyl 4-piperidinecarboxylate derivatives in cancer therapy.

Antibacterial and Antifungal Research

- Synthesis of Benzofuro[3,2‐d]pyrimidines : Bodke and Sangapure (2003) in their study synthesized compounds using ethyl 3-amino-2-benzofuran carboxylate, treated with piperidine, displaying antibacterial and antifungal activities (Bodke & Sangapure, 2003).

- Antimicrobial Activity of Thieno Pyridazine Derivatives : Faty, Hussein, and Youssef (2010) investigated new compounds synthesized from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, involving piperidine, which showed notable antimicrobial activity (Faty, Hussein, & Youssef, 2010).

Drug Synthesis and Characterization

- Inhibitors of Mycobacterium tuberculosis : A study by Jeankumar et al. (2013) synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, showcasing their role as inhibitors of Mycobacterium tuberculosis (Jeankumar et al., 2013).

- Aromatase Inhibitors in Cancer Treatment : Hartmann and Batzl (1986) described the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis, a significant advancement in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Platelet Aggregation Inhibition

- Fibrinogen Receptor Antagonist : A study by Hayashi et al. (1998) synthesized Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, an effective and orally active fibrinogen receptor antagonist, which shows potential in antithrombotic treatment (Hayashi et al., 1998).

Synthesis of Other Pharmaceutical Compounds

- Synthesis of Piperidin-4-yl)methanone Hydrochloride : Research by Zheng Rui (2010) involved using piperidine-4-carboxylic acid and ethyl carbonochloridate for synthesizing (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing the versatility of ethyl 4-piperidinecarboxylate derivatives in pharmaceutical synthesis (Zheng Rui, 2010).

Mechanism of Action

- The primary target of this compound is nitric oxide synthase (NOS) , specifically the inducible NOS (iNOS) isoform in humans .

Target of Action

Mode of Action

Properties

IUPAC Name |

ethyl 4-[(2-chloroacetyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O3/c1-2-16-10(15)13-5-3-8(4-6-13)12-9(14)7-11/h8H,2-7H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXPNDBRFVFWIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-4-(6-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2750124.png)

![N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2750125.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2750128.png)

![6-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B2750130.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide](/img/structure/B2750136.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2750140.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2750141.png)

![1-(4-Methylbenzoyl)-4-{[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2750142.png)